[(Ethanesulfonyl)methyl]benzene
Description
[(Ethanesulfonyl)methyl]benzene (C₉H₁₂O₂S) is an aromatic compound featuring a benzene ring substituted with a methyl group bearing an ethanesulfonyl (–SO₂C₂H₅) moiety. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and enhanced steric bulk compared to simpler sulfonated aromatics. The ethanesulfonyl group is electron-withdrawing, influencing the compound’s reactivity in electrophilic substitution reactions and its interactions in biological systems .
Properties
IUPAC Name |
ethylsulfonylmethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-12(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXXYWTYPOVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289888 | |
| Record name | benzyl ethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-47-4 | |
| Record name | NSC65082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl ethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Benzyl Chloride and Ethanesulfonyl Chloride
The most widely reported method involves reacting benzyl chloride with ethanesulfonyl chloride in the presence of a base. Pyridine is commonly employed to neutralize HCl generated during the reaction. The reaction proceeds under reflux conditions in anhydrous dichloromethane or toluene, with typical yields ranging from 70% to 85%.
Reaction Mechanism :
$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{C}2\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}6\text{H}5\text{CH}2\text{SO}2\text{C}2\text{H}5 + \text{HCl} $$
Optimization Insights :
Oxidation of Benzyl Ethyl Sulfide
Benzyl ethyl sulfide can be oxidized to the corresponding sulfone using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or potassium permanganate ($$ \text{KMnO}_4 $$). This method is advantageous for substrates sensitive to chlorination.
Typical Conditions :
- $$ \text{H}2\text{O}2 $$ (30%) in acetic acid at 60°C for 12 hours.
- Yields: 65–75%, with over-oxidation to sulfonic acids as a minor side reaction.
Industrial Production Techniques
Continuous-Flow Catalytic Systems
Modern industrial processes utilize fixed-bed reactors with molecular sieve catalysts to enhance efficiency. Ethanesulfonyl chloride and benzyl chloride are fed into a catalytic distillation column, where reaction and product separation occur simultaneously.
Key Advantages :
- Yield : >90% due to immediate removal of byproducts (e.g., HCl).
- Catalyst : Zeolite-based catalysts (e.g., H-Beta) reduce energy requirements.
Table 1: Comparison of Industrial Methods
| Parameter | Batch Reactor | Continuous-Flow System |
|---|---|---|
| Yield | 78–82% | 90–93% |
| Reaction Time | 8–10 hours | 2–3 hours |
| Catalyst Lifetime | 5 cycles | >50 cycles |
| Energy Consumption | High | Moderate |
Transalkylation of Polyalkylated Intermediates
Residual polyalkylated benzenes from ethylbenzene production are repurposed in transalkylation reactions. Benzene and diethylbenzene undergo catalytic transalkylation to yield [(ethanesulfonyl)methyl]benzene.
Conditions :
- Temperature: 180–220°C
- Catalyst: $$ \text{AlCl}_3 $$-modified zeolites
- Selectivity: 88% toward monosubstituted product
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that 15 minutes of irradiation at 100°C in dimethylformamide (DMF) achieves 89% yield.
Benefits :
- Enhanced reproducibility.
- Reduced solvent consumption.
Enzymatic Sulfonation
Pilot-scale trials using aryl sulfotransferases have shown promise for eco-friendly synthesis. Enzymes immobilized on silica gel convert benzyl alcohol and ethanesulfonyl donors under mild conditions (pH 7.0, 37°C).
Challenges :
- Enzyme stability at industrial scales.
- Higher production costs compared to chemical methods.
Critical Analysis of Methodologies
Yield vs. Purity Trade-offs
Environmental Impact
Continuous-flow systems reduce waste by 40% compared to batch processes. Enzymatic methods eliminate toxic solvents but remain economically unviable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Ethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sulfur trioxide (SO₃) in fuming sulfuric acid for sulfonation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Structure and Reactivity
The compound's structure allows it to undergo several key reactions:
- Electrophilic Aromatic Substitution : The ethanesulfonyl group acts as an electron-withdrawing group, enhancing the benzene ring's susceptibility to electrophiles.
- Oxidation and Reduction : It can be oxidized to form sulfoxides and sulfones or reduced to yield corresponding sulfides.
Table 1: Summary of Chemical Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | KMnO₄, H₂O₂ |
| Reduction | Corresponding sulfides | LiAlH₄, NaBH₄ |
| Electrophilic Substitution | Substituted benzene derivatives | Various electrophiles |
Chemistry
In organic synthesis, [(ethanesulfonyl)methyl]benzene serves as a valuable intermediate. Its ability to participate in electrophilic aromatic substitutions allows for the introduction of diverse functional groups onto the benzene ring.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies show effectiveness against Gram-positive bacteria.
- Anti-inflammatory Properties : In vitro tests have demonstrated its ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : It has been found to induce apoptosis in various cancer cell lines.
Medicine
This compound is being investigated for its potential use in drug development. Its structural characteristics make it a suitable building block for pharmaceuticals targeting specific molecular pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity are advantageous for synthesizing complex organic compounds.
Case Studies
Several case studies highlight the compound's significance in various applications:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that sulfone derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to assess efficacy .
- Cytotoxic Effects : In vitro assays on human cancer cell lines demonstrated that this compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .
- Anti-inflammatory Mechanisms : Research focused on its anti-inflammatory effects revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of [(ethanesulfonyl)methyl]benzene involves its ability to undergo electrophilic aromatic substitution reactions. The ethanesulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with [(Ethanesulfonyl)methyl]benzene, differing primarily in the sulfonyl substituent or the position/type of alkyl groups:
1-Methyl-4-(methylsulfonyl)benzene (CAS 3185-99-7)
- Structure : Benzene ring with a methyl group at position 1 and a methylsulfonyl (–SO₂CH₃) group at position 3.
- Molecular Weight : 170.22 g/mol (vs. 200.26 g/mol for this compound).
- Key Differences :
3-Ethyl-1-(phenylsulfonyl)benzene (CAS 19164-78-4)
- Structure : Benzene ring with an ethyl group at position 3 and a phenylsulfonyl (–SO₂C₆H₅) group at position 1.
- Molecular Weight : 246.33 g/mol.
- Higher molecular weight and LogP (4.16) compared to this compound, suggesting enhanced membrane permeability .
4-(Methylsulfonyl)benzyl Alcohol (CAS 22821-77-8)
- Structure : Benzene ring with a methylsulfonyl group at position 4 and a hydroxymethyl (–CH₂OH) group.
- Molecular Weight : 186.22 g/mol.
- Key Differences :
Physicochemical Properties and Stability
| Property | This compound | 1-Methyl-4-(methylsulfonyl)benzene | 3-Ethyl-1-(phenylsulfonyl)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 200.26 | 170.22 | 246.33 |
| LogP | ~3.8 (estimated) | ~2.5 | 4.16 |
| Sulfonyl Group | –SO₂C₂H₅ | –SO₂CH₃ | –SO₂C₆H₅ |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Insoluble in water |
| Stability | Stable under ambient conditions | Hygroscopic | Thermally stable up to 200°C |
Key Findings :
- Steric Effects : Ethyl and phenyl substituents in sulfonyl groups increase steric bulk, reducing reactivity in nucleophilic substitutions compared to methylsulfonyl derivatives .
- Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. Ethanesulfonyl shows intermediate deactivation compared to phenylsulfonyl .
Biological Activity
[(Ethanesulfonyl)methyl]benzene, also known as benzyl ethyl sulfone, is an organic compound with the molecular formula C₉H₁₂O₂S. It is notable for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound is characterized by its stability and reactivity, making it a valuable intermediate in organic synthesis. The ethanesulfonyl group attached to the benzene ring enhances its electrophilic properties, facilitating various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.26 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The ethanesulfonyl group acts as an electron-withdrawing group, increasing the susceptibility of the benzene ring to electrophilic attack. This property has been exploited in various synthetic applications and biological assays.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfone derivatives can possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Cytotoxicity : Research has explored the cytotoxic effects of this compound on cancer cell lines, indicating potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced inflammation in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
Several studies have investigated the biological effects of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that sulfone derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
- Case Study 2 : In vitro assays conducted on human cancer cell lines demonstrated that this compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .
- Case Study 3 : Research focusing on anti-inflammatory mechanisms revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
Q & A
Q. What database search strategies efficiently retrieve literature on sulfonyl-containing aromatics for meta-analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
